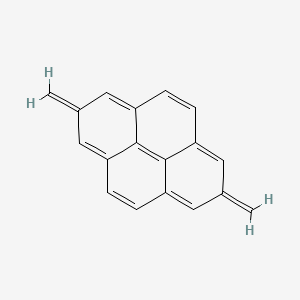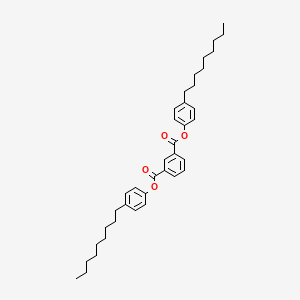
Bis(4-nonylphenyl) benzene-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-nonylphenyl) benzene-1,3-dicarboxylate: is an organic compound with the molecular formula C36H50O4 It is a derivative of benzene-1,3-dicarboxylate, where two 4-nonylphenyl groups are attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-nonylphenyl) benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 4-nonylphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions: Bis(4-nonylphenyl) benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products Formed:
Oxidation: Carboxylic acids, quinones
Reduction: Alcohols, hydrocarbons
Substitution: Nitro compounds, sulfonic acids, halogenated derivatives
科学研究应用
Chemistry: Bis(4-nonylphenyl) benzene-1,3-dicarboxylate is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a probe to study the interactions between aromatic compounds and biological macromolecules. It may also serve as a model compound in the investigation of enzyme-catalyzed reactions.
Industry: In the industrial sector, this compound is used as an additive in the production of polymers and resins. Its chemical stability and compatibility with various materials make it suitable for enhancing the properties of industrial products.
作用机制
The mechanism of action of bis(4-nonylphenyl) benzene-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and ester groups allow it to form non-covalent interactions, such as hydrogen bonding and π-π stacking, with target molecules. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors, leading to various biological effects.
相似化合物的比较
- Bis(4-nonylphenyl) benzene-1,2-dicarboxylate
- Bis(4-nonylphenyl) benzene-1,4-dicarboxylate
- Bis(4-nonylphenyl) benzene-1,3-dicarboxylate
Comparison: While all these compounds share a similar core structure, the position of the carboxylate groups on the benzene ring differentiates them. This compound is unique due to the meta-position of the carboxylate groups, which influences its chemical reactivity and interaction with other molecules. This positional difference can lead to variations in physical properties, such as melting point and solubility, as well as differences in biological activity and industrial applications.
属性
CAS 编号 |
63450-27-1 |
|---|---|
分子式 |
C38H50O4 |
分子量 |
570.8 g/mol |
IUPAC 名称 |
bis(4-nonylphenyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C38H50O4/c1-3-5-7-9-11-13-15-18-31-22-26-35(27-23-31)41-37(39)33-20-17-21-34(30-33)38(40)42-36-28-24-32(25-29-36)19-16-14-12-10-8-6-4-2/h17,20-30H,3-16,18-19H2,1-2H3 |
InChI 键 |
DVPFDZGCFKKBDD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=C(C=C3)CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Phenylpropan-2-yl)amino]propanenitrile](/img/structure/B14491966.png)

![3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14491975.png)
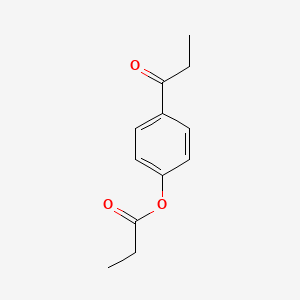

![Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester](/img/structure/B14491999.png)
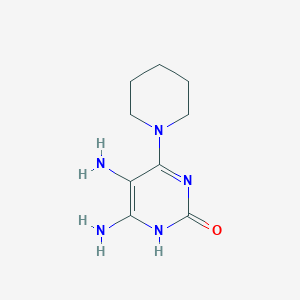
![sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B14492011.png)
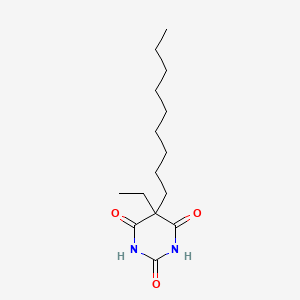


![4,4'-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14492038.png)
